5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid
Overview
Description
5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and trifluoromethyl groups. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
It’s known that boronic acids, in general, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide .
Mode of Action
The compound participates in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis to form carbon-carbon bonds .
Result of Action
The primary result of the action of 5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds.
Biochemical Analysis
Biochemical Properties
5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its boronic acid moiety. This compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of various kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through its boronic acid group. This binding can result in enzyme inhibition or activation, depending on the target. For example, the compound can inhibit proteases by forming a covalent bond with the active site serine residue, preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and cellular metabolism. Additionally, this compound can affect the synthesis and degradation of other biomolecules, such as lipids and nucleotides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound can be transported into cells via specific boron transporters and subsequently distributed to various organelles, such as the mitochondria and endoplasmic reticulum .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the mitochondria, where it can modulate mitochondrial function and energy production. Additionally, this compound can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid typically involves the lithiation of a suitable precursor followed by reaction with a boron-containing reagent. One common method involves the lithiation of 5-chloro-2-fluoro-3-(trifluoromethyl)benzene using a strong base such as n-butyllithium, followed by the addition of trimethyl borate. The reaction is usually carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, making it a valuable tool in organic synthesis.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reaction.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 3-Methoxyphenylboronic acid
Uniqueness
5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid is unique due to the combination of its substituents, which provide a balance of reactivity and stability. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, enhances its electron-withdrawing properties, making it highly reactive in coupling reactions. This unique combination of substituents also allows for selective functionalization, making it a valuable tool in synthetic organic chemistry.
Properties
IUPAC Name |
[5-chloro-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BClF4O2/c9-3-1-4(7(11,12)13)6(10)5(2-3)8(14)15/h1-2,14-15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUJXEGLBJMSAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BClF4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177280 | |
Record name | Boronic acid, B-[5-chloro-2-fluoro-3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001177280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-80-0 | |
Record name | Boronic acid, B-[5-chloro-2-fluoro-3-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[5-chloro-2-fluoro-3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001177280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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